![molecular formula C10H15NaO4S B1592538 甲磺酸钠((1S,4R)-7,7-二甲基-2-氧代双环[2.2.1]庚-1-基) CAS No. 21791-94-6](/img/structure/B1592538.png)

甲磺酸钠((1S,4R)-7,7-二甲基-2-氧代双环[2.2.1]庚-1-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

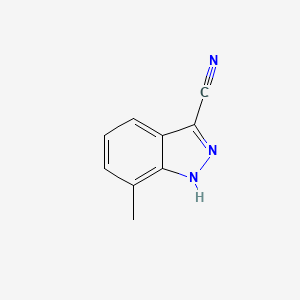

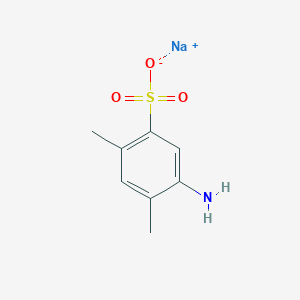

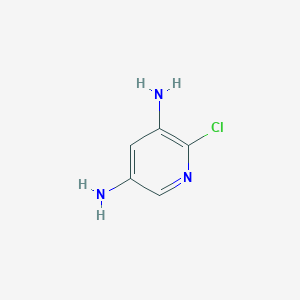

Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, also known as sodium camphorsulfonate, is a chemical compound with the molecular formula CHNaOS . It has an average mass of 254.279 Da and a monoisotopic mass of 254.058868 Da .

Synthesis Analysis

A three-step synthesis of a similar compound, 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, was prepared from camphor derived diamine . The absolute configuration at the chiral center bearing benzo[d]imidazole moiety was confirmed by NOESY .Molecular Structure Analysis

The molecular structure of Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is defined by its molecular formula CHNaOS . It has 2 of 2 defined stereocentres .Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate include its molecular formula CHNaOS, average mass of 254.279 Da, and monoisotopic mass of 254.058868 Da .科学研究应用

大气科学与环境影响

- 云凝结成核活性:甲磺酸钠 (NaMS) 显着影响海洋气溶胶的云凝结成核 (CCN) 活性。当以环境相关质量比存在时,它可以降低 NaCl 和合成海盐的 CCN 活性,表明尽管它在对流层中含量丰富,但对海洋气溶胶的 CCN 活性影响很小 (Tang 等人,2019)。

化学转化

- 非均相 OH 氧化:甲磺酸及其钠盐通过非均相 OH 氧化进行的化学转化突出了其反应性和大气中由二甲基硫 (DMS) 衍生的有机硫化合物的潜在加工能力,DMS 是一种由海洋浮游植物产生的重要的含硫化合物 (Kwong 等人,2018)。

分析化学应用

- NMR 化学位移测量:甲磺酸钠用作水溶液中化学位移测定的内部参考,特别是在环糊精和阴离子客体分子研究的背景下,提供准确可靠的化学位移数据 (Funasaki 等人,2000)。

材料科学

- 纳米颗粒的有效密度测量:甲磺酸钠颗粒的有效密度对于校准气溶胶质谱仪和估计吸湿生长因子至关重要,表明其在气溶胶物理研究和技术应用中的重要性 (Perraud 等人,2023)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves the reaction of (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ol with methanesulfonyl chloride in the presence of sodium hydroxide.", "Starting Materials": [ "(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ol", "Methanesulfonyl chloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ol in dichloromethane.", "Step 2: Add methanesulfonyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate as a white solid." ] } | |

| 21791-94-6 | |

分子式 |

C10H15NaO4S |

分子量 |

254.28 g/mol |

IUPAC 名称 |

sodium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

InChI |

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1/t7?,10-;/m1./s1 |

InChI 键 |

AWMAOFAHBPCBHJ-DLGLCQKISA-M |

手性 SMILES |

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

规范 SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

物理描述 |

Liquid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

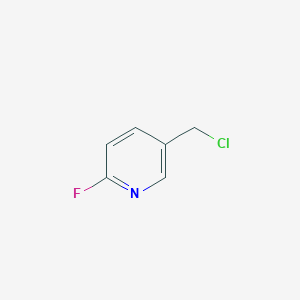

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)